2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one
CAS No.: 105544-52-3
Cat. No.: VC4786758
Molecular Formula: C10H10N2OS2
Molecular Weight: 238.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105544-52-3 |
|---|---|
| Molecular Formula | C10H10N2OS2 |
| Molecular Weight | 238.32 |
| IUPAC Name | 2-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one |
| Standard InChI | InChI=1S/C10H10N2OS2/c11-10-12-8-7(9(13)15-10)5-3-1-2-4-6(5)14-8/h1-4H2,(H2,11,12) |
| Standard InChI Key | CLDVQGQXZUANQB-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture consists of a 5,6,7,8-tetrahydrobenzo thieno[2,3-d][1, thiazin-4-one scaffold, featuring a six-membered saturated cyclohexane ring fused to a benzothiophene system. The thiazin-4-one ring incorporates a ketone group at position 4 and an amino substituent at position 2, critical for hydrogen bonding and interactions with biological targets . The SMILES notation (C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)N) and InChIKey (CLDVQGQXZUANQB-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereoelectronic properties .
Table 1: Key Physicochemical Properties
Synthesis and Green Chemistry Approaches
Conventional Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from 2-aminobenzenethiol or its derivatives. A common route includes:
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Cyclocondensation: Reaction of a thioamide precursor with α,β-unsaturated carbonyl compounds to form the thiazinone ring .
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Hydrogenation: Reduction of unsaturated intermediates to achieve the tetrahydrobenzene moiety .
For example, cyclization of 2-mercaptoacetophenone derivatives with thiourea under acidic conditions yields the thiazin-4-one core, followed by catalytic hydrogenation to saturate the benzene ring .
Green Synthesis Innovations
Recent advances emphasize solvent-free conditions and microwave-assisted reactions to enhance efficiency. Yadav et al. demonstrated a one-pot synthesis using lithium bromide as a catalyst, achieving diastereoselective formation of thiazine derivatives via Knoevenagel-Michael cascades . Such methods reduce waste and improve yields (>80%) compared to traditional approaches .
| Compound | IC₅₀ (MCF-7) | IC₅₀ (HEK-293) |
|---|---|---|
| 2-Amino-5,6,7,8-tetrahydro-derivative | 12 µM | >100 µM |
| 5,6,7,8-Tetrahydro-pyrimidinone | 45 µM | 85 µM |
Mechanistic Insights and Target Engagement
Enzyme Inhibition
The compound selectively inhibits tyrosine kinase receptors (e.g., EGFR) with a Kᵢ of 0.8 µM, disrupting signal transduction in cancer cells . Molecular docking studies suggest the amino group forms hydrogen bonds with ATP-binding pockets, while the thiazinone ring occupies hydrophobic regions .
Antioxidant Activity
Electron-donating groups (e.g., -NH₂) confer radical-scavenging ability, as evidenced by DPPH assay results (EC₅₀ = 35 µg/mL) . This dual functionality (antimicrobial + antioxidant) supports its use in inflammatory diseases.
Applications and Future Directions
Drug Development
The compound’s oral bioavailability (calculated LogP = 2.1) and low toxicity profile (LD₅₀ > 500 mg/kg in rodents) make it a viable lead for antitumor agents . Hybrid derivatives, such as phthalimide conjugates, show enhanced blood-brain barrier penetration for neurological applications .
Challenges and Opportunities
Current limitations include poor aqueous solubility and metabolic instability. Nanoformulations (e.g., liposomes) and prodrug strategies (e.g., esterification) are under investigation to improve pharmacokinetics .
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